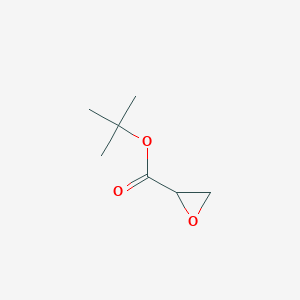
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate, also known as FPMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPMC is a carbamate derivative that has been synthesized through a multistep process, and its unique structure has led to its investigation for various biological activities.
Mechanism of Action
Target of Action
The compound contains a pyridine and furan ring, which are common structures in many bioactive molecules. These structures can interact with various biological targets, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific biological target. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Without specific studies, it’s hard to predict the ADME properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Without specific studies, it’s hard to determine these effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. Without specific studies, it’s hard to determine how these factors would affect this compound .
Advantages and Limitations for Lab Experiments
One advantage of Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is its unique structure, which allows for its use as a fluorescent probe for the detection of metal ions. Its potential as an anticancer agent also makes it a valuable compound for further investigation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the investigation of Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. This compound could also be further investigated as a fluorescent probe for the detection of other metal ions. Additionally, the synthesis of analogs of this compound could lead to the discovery of compounds with improved properties for various applications.
Synthesis Methods
The synthesis of Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate involves a multistep process that starts with the reaction between 2-furancarboxaldehyde and 2-aminopyridine to form an intermediate compound. This intermediate is then reacted with phenyl isocyanate to yield this compound. The purity of the final product is confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate has been studied for its potential applications in various scientific fields. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and its fluorescence properties can be used to detect the presence of copper in solution. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
phenyl N-[[5-(furan-2-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(22-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-21-16/h1-10,12H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJLHKFNFRVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

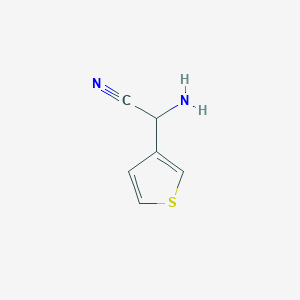
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2960105.png)
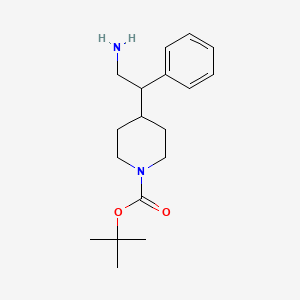
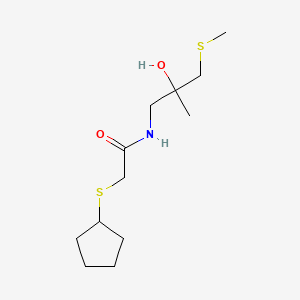
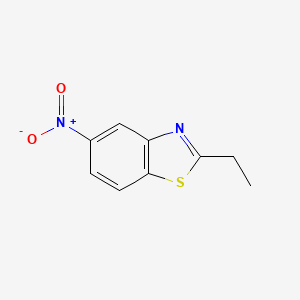
![4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B2960109.png)
![N-(2,4-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960113.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2960114.png)
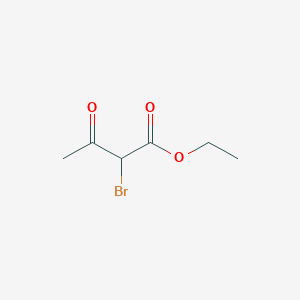
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2960116.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)
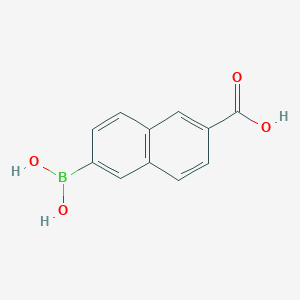
![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)
